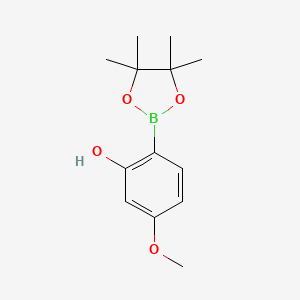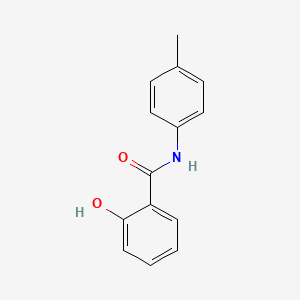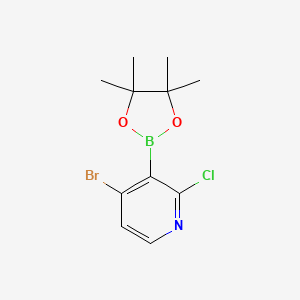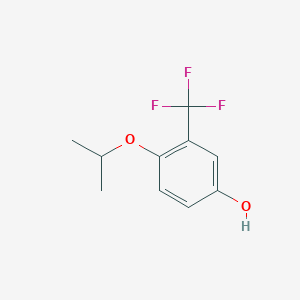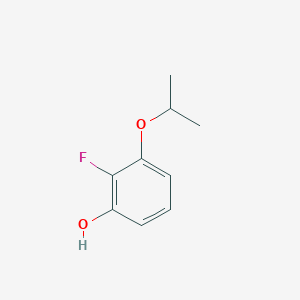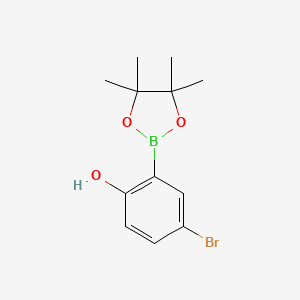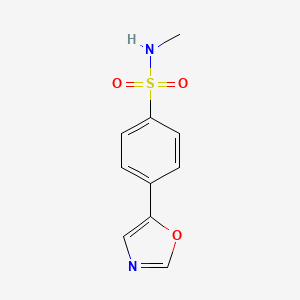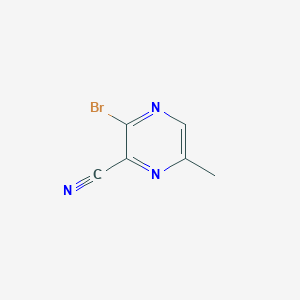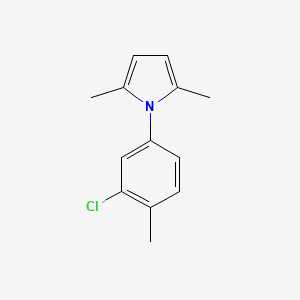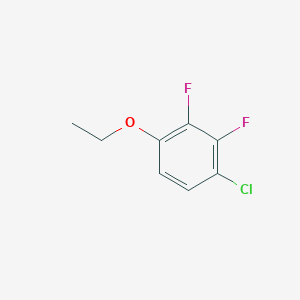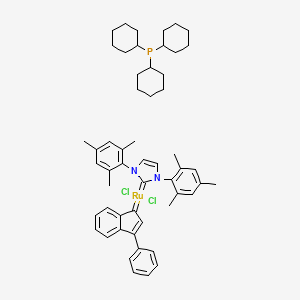
(2-(Benzyloxy)naphthalen-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-(Benzyloxy)naphthalen-1-yl)methanol” is a chemical compound with the molecular formula C18H16O2 . It is also known as ‘BNM’ or 'N-(2-naphthylmethyl)-2-phenoxymethoxybenzamide’. This compound belongs to the category of naphthalene derivatives.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C18H16O2/c19-12-17-16-9-5-4-8-15 (16)10-11-18 (17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 . The molecular weight of this compound is 264.32 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .科学的研究の応用
(2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene has a range of potential applications in the fields of chemistry and biology. In chemistry, it has been used as a building block for the synthesis of a variety of molecules and materials, and has been found to be particularly useful for the synthesis of polymers and other polymeric materials. In biology, it has been studied for its potential applications in drug discovery and development, as it has been found to have a range of beneficial effects. It has also been used in the synthesis of pharmaceuticals, and has been found to have antifungal and antibacterial properties.
作用機序
The mechanism of action of (2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been found to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and thromboxane synthase. It is also believed to act as an antioxidant, and has been found to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
(2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene has been found to have a range of beneficial effects on the biochemical and physiological processes of the body. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to reduce the production of reactive oxygen species, which can be beneficial for a range of conditions. In addition, it has been found to have an effect on the metabolism of lipids and carbohydrates, and has been found to increase the activity of certain enzymes involved in the metabolism of these compounds.
実験室実験の利点と制限
(2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and can be produced with a high degree of purity. In addition, it has a low boiling point and is relatively stable, allowing for easy manipulation and storage. However, it does have some limitations, such as its relatively low solubility in water and its low concentration in biological samples.
将来の方向性
Given its potential applications in the fields of chemistry and biology, there are a number of potential future directions for research involving (2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and development. In addition, further research into the synthesis of derivatives of (2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene could yield new compounds with potential therapeutic applications. Finally, research into the use of (2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene as a building block for the synthesis of polymers and other materials could yield new materials with a range of potential applications.
合成法
(2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene can be synthesized using a variety of methods. The most common method is the reaction of 2-naphthol with benzyl bromide in the presence of an appropriate base, such as sodium hydroxide. This reaction typically yields a product with a purity of greater than 95% and can be used to produce a variety of derivatives. Other methods of synthesis include the reaction of 2-naphthol with benzaldehyde in the presence of a strong base, such as potassium hydroxide. This reaction yields a product with a purity of greater than 90%.
Safety and Hazards
特性
IUPAC Name |
(2-phenylmethoxynaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQHWVTVIKESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

